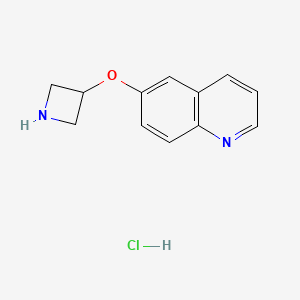

6-(Azetidin-3-yloxy)quinoline hydrochloride

Description

Properties

IUPAC Name |

6-(azetidin-3-yloxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWZUNVLPWGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Quinoline Intermediate

The quinoline nucleus is commonly prepared or functionalized at the 6-position to enable further substitution. One classical approach involves:

Vilsmeier-Haack Reaction : Cyclization of N-phenylacetamide or acetanilide with POCl3 in dimethylformamide (DMF) to yield quinoline-3-carbaldehyde derivatives. This step introduces formyl functionality that can be further manipulated.

Halogenation : Introduction of a halogen (e.g., iodine or chlorine) at the 6-position of quinoline enables subsequent nucleophilic substitution. For example, 6-iodoquinoline can be prepared and used as a precursor for aryliodonium ylide intermediates.

Introduction of Azetidin-3-yloxy Group

The azetidine ring is incorporated typically via nucleophilic substitution of a suitable leaving group on the quinoline intermediate by azetidin-3-ol or its derivatives.

Nucleophilic Substitution : The 6-haloquinoline intermediate (e.g., 6-chloroquinoline) undergoes nucleophilic substitution with azetidin-3-ol under basic or neutral conditions to form the 6-(azetidin-3-yloxy)quinoline.

Cyclization Approaches : Alternatively, azetidinone derivatives can be synthesized by cyclization reactions involving Schiff base intermediates formed from quinoline-3-carbaldehyde and amines, followed by ring closure to azetidinones, which can be reduced or modified to azetidin-3-ol derivatives.

Formation of Hydrochloride Salt

The free base 6-(azetidin-3-yloxy)quinoline is treated with hydrochloric acid, typically in ethanol or another suitable solvent, under reflux conditions to yield the hydrochloride salt. This step enhances the compound’s crystallinity, purity, and pharmacological properties.

Representative Preparation Method (Literature Example)

Analytical and Mechanistic Insights

Reaction Monitoring : TLC and NMR spectroscopy are used to monitor intermediate formation and substitution completion.

Mechanistic Considerations : The nucleophilic substitution at the quinoline 6-position proceeds via an SNAr mechanism facilitated by the electron-withdrawing nature of the quinoline nitrogen and halogen leaving group.

Purification : Crystallization from solvents such as acetonitrile or ethanol ensures high purity of the hydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Conditions | Remarks |

|---|---|---|---|

| Quinoline functionalization | Vilsmeier-Haack formylation | POCl3/DMF, reflux, 2-4 h | High yield, scalable |

| Halogenation | Introduction of Cl or I at 6-position | Electrophilic halogenation or substitution | Enables nucleophilic substitution |

| Azetidine introduction | Nucleophilic substitution with azetidin-3-ol | Base or neutral conditions, 50-80°C | SNAr mechanism predominant |

| Salt formation | Reaction with HCl | Reflux in ethanol or suitable solvent | Improves stability and solubility |

| Purification | Crystallization | Acetonitrile or ethanol | High purity product |

Chemical Reactions Analysis

6-(Azetidin-3-yloxy)quinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium iodide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound's applications span multiple domains:

1. Medicinal Chemistry

- Antimicrobial Activity : 6-(Azetidin-3-yloxy)quinoline hydrochloride has shown potential as an antimicrobial agent. Studies indicate that derivatives of quinoline exhibit varying degrees of antibacterial properties, with some modifications enhancing efficacy against resistant strains.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, treatment at a concentration of 50 µM resulted in a 60% reduction in cell viability and increased apoptotic markers such as cleaved caspase-3.

2. Organic Synthesis

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow for various modifications that can lead to new derivatives with enhanced biological activities.

3. Industrial Applications

- In addition to its pharmaceutical potential, it is explored for use in developing new materials and as a catalyst in specific chemical reactions due to its reactive azetidine moiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications to either the azetidine ring or the quinoline core can significantly influence their pharmacological properties. For instance:

| Modification | Observed Effect |

|---|---|

| Substitution on the quinoline ring | Enhanced anticancer activity |

| Alteration of azetidine substituents | Improved antimicrobial potency |

These insights highlight the importance of SAR studies in drug development, where strategic modifications can lead to compounds with better selectivity and efficacy against specific targets.

In Vitro Anticancer Activity

A notable study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated:

- Cell Viability Reduction : Approximately 60% decrease at 50 µM concentration.

- Apoptosis Induction : Increased levels of apoptotic markers were observed, indicating a potential mechanism for its anticancer effects.

Antimicrobial Studies

Research into similar quinoline derivatives has shown significant antibacterial activity against various pathogens. For example, modifications leading to improved binding affinities with bacterial enzymes have been documented, suggesting that further exploration could yield effective new antibiotics .

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yloxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Differences

The table below compares structural features, molecular weights, and applications of 6-(Azetidin-3-yloxy)quinoline hydrochloride with analogous compounds:

Key Observations:

Substituent Diversity: Chloro groups (e.g., 6-chloro in ) enhance electrophilicity, facilitating nucleophilic substitution reactions. Amino groups (e.g., 6-aminoquinoline HCl ) improve water solubility and enable conjugation in drug design.

Synthesis and Purity: 4-Chloro-6,7-dimethoxyquinoline () was synthesized via POCl₃-mediated chlorination (70% yield, 99% HPLC purity). 6-Hydrazinoquinoline dihydrochloride () is available at 95% purity, indicating its utility as a stable intermediate.

Biological Relevance: LDN193189 hydrochloride (), a pyrazolo-pyrimidine-quinoline hybrid, inhibits ALK kinases (IC₅₀ = 0.7–1.1 nM) and is used in stem cell differentiation studies. 4-Chloro-6,7-dimethoxyquinoline derivatives are noted for antimicrobial and anticancer activities .

Physicochemical and Pharmacokinetic Considerations

- Solubility: Amino and hydrazino groups () enhance aqueous solubility, whereas chloro and methoxy groups () increase lipophilicity. The azetidine moiety in the main compound may balance hydrophilicity and lipophilicity due to its compact cyclic amine structure.

- Stability: Chlorinated quinolines (e.g., ) are generally stable under acidic conditions, making them suitable for oral formulations. Hydrochloride salts () improve crystallinity and shelf life compared to free bases.

Biological Activity

Overview

6-(Azetidin-3-yloxy)quinoline hydrochloride is a synthetic compound characterized by its unique structural features, specifically the quinoline and azetidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is , with a molecular weight of 236.7 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may modulate enzyme activities or receptor functions, leading to significant biological effects. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may inhibit specific kinases or other proteins involved in cell signaling pathways associated with cancer and microbial infections.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound shows promising activity against certain pathogens, its efficacy varies significantly across different bacterial species.

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

In a study examining the effects of this compound on human lung cancer cells (A549), researchers found that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of apoptotic markers, including cleaved caspase-3 and PARP.

These findings suggest that the compound may exert its anticancer effects through apoptosis induction, although further research is necessary to elucidate the underlying mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their biological activity. Modifications to the azetidine ring or the quinoline core can significantly influence pharmacological properties.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Substitution on the quinoline ring | Enhanced anticancer activity |

| Alteration of azetidine substituents | Improved antimicrobial potency |

These modifications can lead to compounds with better selectivity and efficacy against specific targets, highlighting the importance of SAR studies in drug development .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.